Ferrous phosphate

Catalog No.
S632975
CAS No.
14940-41-1
M.F
FeH3O4P
M. Wt
153.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferrous phosphate

CAS Number

14940-41-1

Product Name

Ferrous phosphate

IUPAC Name

iron;phosphoric acid

Molecular Formula

FeH3O4P

Molecular Weight

153.84 g/mol

InChI

InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

RFGNMWINQUUNKG-UHFFFAOYSA-N

SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2]

Synonyms

Fe3(PO4)2.8H2O, ferrous phosphate, vivianite

Canonical SMILES

OP(=O)(O)O.[Fe]

Description

The exact mass of the compound Ferrous phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biomedical Applications

  • Drug Delivery: Ferrous phosphate nanoparticles are being investigated as carriers for drug delivery due to their biocompatibility and controlled release properties []. The nanoparticles can be engineered to target specific tissues and release the drug cargo slowly over time, potentially improving treatment efficacy and reducing side effects.
  • Tissue Engineering: Research suggests ferrous phosphate can be used as a scaffold material for bone tissue engineering []. Its biocompatibility and ability to promote bone cell growth make it a promising candidate for bone regeneration applications.

Environmental Applications

  • Arsenic Remediation: Ferrous phosphate has been shown to be effective in removing arsenic from contaminated water []. It acts as a sorbent, attracting and binding arsenic ions, thereby reducing their mobility and potential environmental impact.
  • Phosphate Recovery: Research is exploring the use of ferrous phosphate for recovering phosphate from wastewater streams []. This could be a sustainable solution for managing phosphate pollution and recovering a valuable resource.

Material Science Applications

  • Lithium Ion Battery Development: Ferrous phosphate (LiFePO4) is a promising cathode material for lithium-ion batteries due to its high stability, long cycle life, and safety characteristics []. This research could contribute to the development of more efficient and safer rechargeable batteries.
  • Magnetic Materials: Studies are exploring the use of ferrous phosphate nanoparticles for developing magnetic materials with specific properties []. These materials could have applications in data storage, magnetic resonance imaging (MRI), and targeted drug delivery.

Ferrous phosphate, with the chemical formula Fe3(PO4)2\text{Fe}_3(\text{PO}_4)_2, is an inorganic compound that occurs as a white crystalline powder. It is odorless and typically stable at room temperature, although it decomposes into ferrous oxide and vapor at elevated temperatures. Ferrous phosphate is soluble in water and exhibits acidic properties in aqueous solutions. This compound is notable for its role as a source of iron in various applications, particularly in agriculture and environmental chemistry .

, primarily involving the interaction of ferrous salts with phosphoric acid. A common reaction involves mixing ferrous sulfate with phosphoric acid, which leads to the precipitation of ferrous phosphate:

FeSO4+H3PO4Fe3(PO4)2+H2SO4\text{FeSO}_4+\text{H}_3\text{PO}_4\rightarrow \text{Fe}_3(\text{PO}_4)_2\downarrow +\text{H}_2\text{SO}_4

Another significant reaction is the formation of hydrated ferrous phosphate through the reaction of ferrous hydroxide with phosphoric acid:

Fe OH 2+2H3PO4Fe3(PO4)28H2O\text{Fe OH }_2+2\text{H}_3\text{PO}_4\rightarrow \text{Fe}_3(\text{PO}_4)_2\cdot 8\text{H}_2\text{O}

In environmental contexts, ferrous phosphate can participate in reactions that facilitate the removal of phosphorus from wastewater by forming insoluble complexes .

Ferrous phosphate plays a crucial role in biological systems, particularly as a source of iron, which is essential for many biochemical processes. It has been shown to enhance plant growth by improving chlorophyll production, thereby increasing the greenness and health of leaves. Additionally, ferrous phosphate has potential applications in treating iron deficiency anemia due to its bioavailability as a dietary supplement .

The synthesis of ferrous phosphate typically involves the following methods:

  • Direct Precipitation: Mixing ferrous salts (e.g., ferrous sulfate) with phosphoric acid under controlled conditions leads to the formation of ferrous phosphate precipitate.
  • Hydrothermal Synthesis: This method involves heating aqueous solutions of ferrous salts and phosphates under high pressure and temperature to promote crystallization.
  • Nucleation and Crystallization: Recent studies have explored nonclassical nucleation pathways where an amorphous precursor phase forms before crystallization into vivianite (a hydrated form of ferrous phosphate) occurs .

Ferrous phosphate has diverse applications across various fields:

  • Agriculture: Used as a fertilizer to supply iron to plants, enhancing their growth and health.
  • Water Treatment: Acts as a rust prevention agent and aids in the removal of contaminants from water.
  • Chemical Industry: Serves as a precursor for other iron compounds and as a catalyst in specific

Research on ferrous phosphate interactions primarily focuses on its role in environmental chemistry, particularly in phosphorus removal processes from wastewater. Studies indicate that it can effectively react with various phosphorus species, forming stable complexes that precipitate out of solution, thus aiding in purification efforts . Additionally, its interactions with other ions in solution can influence its solubility and bioavailability.

Compound NameChemical FormulaUnique Properties
Ferric PhosphateFePO4\text{FePO}_4More stable than ferrous phosphate; used in pigments.
VivianiteFe3(PO4)28H2O\text{Fe}_3(\text{PO}_4)_2\cdot 8\text{H}_2\text{O}Hydrated form; exhibits unique color changes based on oxidation state.
Iron(III) PhosphateFe III PO4)\text{Fe III PO}_4)Less soluble than ferrous forms; used in ceramics.
Ferrous SulfateFeSO4\text{FeSO}_4Commonly used iron supplement; more soluble than ferrous phosphate.

Ferrous phosphate's unique characteristics lie in its dual role as both a nutrient for plants and an effective agent for environmental remediation, setting it apart from its counterparts .

Traditional synthesis of ferrous phosphate follows classical crystallization models, where ions in solution directly assemble into crystalline lattices. For example, reacting ferrous chloride (FeCl₂) with sodium phosphate (Na₃PO₄) yields ferrous phosphate precipitates via ionic attachment [4]. However, recent studies reveal nonclassical pathways involving metastable intermediates. In aqueous systems, ferrous phosphate crystallization proceeds through an amorphous ferrous phosphate (AFEP) precursor phase, which later transforms into crystalline vivianite (Fe₃(PO₄)₂·8H₂O) [2] [3].

The nonclassical route is hydration-driven: AFEP nanoparticles (Fe₃(PO₄)₂·4.75H₂O) form initially, with lower water content and less distorted Fe–O octahedra compared to vivianite [2]. Synchrotron X-ray absorption spectroscopy (XAS) shows AFEP has an average Fe–O bond length of 2.10 Å, shorter than vivianite’s 2.21 Å, indicating structural rearrangements during crystallization [3]. This pathway dominates at moderate supersaturation (saturation index ≤ 10.19), where AFEP remains stable for hours before transforming into vivianite via water incorporation and H-bond network formation [2].

Role of Supersaturation and Amorphous Precursor Phases (AFEP)

Supersaturation critically influences whether ferrous phosphate forms via classical or nonclassical mechanisms. At high supersaturation (saturation index ≥ 12.86), direct ionic attachment to vivianite crystals occurs, bypassing AFEP [2]. Conversely, lower supersaturation favors AFEP nucleation, which acts as a kinetic intermediate. Key findings include:

  • AFEP Stability: AFEP’s composition (Fe₃(PO₄)₂·4.75H₂O) and local structure differ markedly from vivianite. Pair distribution function (PDF) analysis reveals AFEP lacks long-range Fe–Fe correlations (>4 Å), confirming its amorphous nature [3].
  • Transformation Mechanism: AFEP-to-vivianite conversion involves hydration-driven restructuring. Infrared spectroscopy (FTIR) shows vivianite’s P–O stretching vibrations (ν₃ at 1034, 964, 933 cm⁻¹) split due to lattice constraints, unlike AFEP’s broad peak at 976 cm⁻¹ [3].
  • Kinetic Controls: AFEP’s lifetime increases with decreasing supersaturation. At saturation index 10.19, AFEP persists for >24 hours before crystallizing, enabling isolation for industrial applications [2].

Industrial Synthesis Methods from Waste Materials

Industrial production of ferrous phosphate often leverages cost-effective precursors, including iron-rich waste streams. Two established methods are:

  • Precipitation from Ferrous Salts: Reacting FeCl₂ with Na₃PO₄ or K₃PO₄ under inert atmospheres yields high-purity ferrous phosphate [4]. For example:
    $$
    3 \, \text{FeCl}2 + 2 \, \text{Na}3\text{PO}4 \rightarrow \text{Fe}3(\text{PO}4)2 \downarrow + 6 \, \text{NaCl}
    $$
    This method requires pH control to prevent Fe²⁺ oxidation.

  • Carbothermic Reduction: Iron phosphate (FePO₄), a lithium iron phosphate (LFP) battery precursor, is reduced using carbon at high temperatures. While not directly producing ferrous phosphate, this method highlights the industrial relevance of iron-phosphorus chemistry [1].

Emerging approaches explore using steel pickling waste (rich in FeCl₂) and phosphoric acid byproducts, though scalability challenges remain.

pH-Dependent Reactivity and Phase Control

pH governs ferrous phosphate’s solubility and phase stability. Key insights include:

  • Acidic Conditions (pH < 4): Ferrous phosphate dissolves, releasing Fe²⁺ and PO₄³⁻ ions. This property is exploited in fertilizers, where acidic soils enhance phosphorus bioavailability [4].
  • Neutral to Alkaline Conditions (pH 5–8): AFEP precipitates as a colloidal phase. At pH 7, AFEP’s zeta potential (-25 mV) stabilizes nanoparticles against aggregation, enabling size-controlled synthesis [2].
  • Crystalline Phase Transitions: Vivianite forms preferentially at pH 6–7.5, while extreme alkalinity (pH > 9) promotes oxidation to ferric phosphate (FePO₄) [3].

In situ UV-vis studies demonstrate that pH shifts during synthesis alter nucleation rates. For instance, lowering pH from 7 to 5 accelerates AFEP formation by increasing Fe²⁺ solubility [2].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

153.911831 g/mol

Monoisotopic Mass

153.911831 g/mol

Heavy Atom Count

6

UNII

D07L04MRWI

Related CAS

50602-84-1

Other CAS

14940-41-1

Wikipedia

Iron(II) phosphate

General Manufacturing Information

Phosphoric acid, iron(2+) salt (2:3): ACTIVE

Dates

Modify: 2023-07-17

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